N-Arachidonyldopamine N-Arachidonyldopamine Arachidonoyl dopamine is a fatty amide, a member of catechols, a secondary carboxamide and a N-(fatty acyl)-dopamine. It is functionally related to a dopamine and an arachidonic acid.
Brand Name: Vulcanchem
CAS No.: 199875-69-9
VCID: VC21262017
InChI: InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula: C28H41NO3
Molecular Weight: 439.6 g/mol

N-Arachidonyldopamine

CAS No.: 199875-69-9

Cat. No.: VC21262017

Molecular Formula: C28H41NO3

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

N-Arachidonyldopamine - 199875-69-9

Specification

CAS No. 199875-69-9
Molecular Formula C28H41NO3
Molecular Weight 439.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key MVVPIAAVGAWJNQ-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Appearance Assay:≥98%A solution in ethanol

Introduction

Chemical Structure and Classification

N-Arachidonyldopamine consists of an arachidonic acid backbone conjugated to a dopamine moiety, creating a unique molecular structure that enables interaction with multiple receptor systems . This distinctive chemical composition allows NADA to function both as an endocannabinoid, acting on cannabinoid receptors, and as an endovanilloid, potently activating TRPV1 channels .

Among endogenous vanilloids, NADA stands out as one of the most potent activators of TRPV1, with activity comparable to capsaicin, the active component of chili peppers . NADA belongs to the broader family of N-acyldopamines, which includes other bioactive compounds such as N-oleoyl dopamine (OLDA), N-palmitoyl dopamine (PALDA), and N-stearoyl dopamine (STERDA) . While these compounds share structural similarities, NADA exhibits unique pharmacological properties that distinguish it from other endocannabinoids like anandamide (AEA), despite their structural resemblance .

The molecular features of NADA – particularly its hydrocarbon tail and polar head group – enable interactions with cell membranes, membrane proteins, and ion channels, contributing to its diverse biological functions . These structural characteristics are fundamental to understanding NADA's mechanism of action and its potential therapeutic applications.

Biological Distribution and Tissue Concentrations

The concentration of NADA in biological tissues is relatively low compared to other neurotransmitters and signaling molecules. Quantitative analyses have revealed the following tissue concentrations:

Brain Region/TissueSpeciesNADA ConcentrationReference
StriatumMouse0.74±0.20 pg mg⁻¹
Substantia nigra pars compactaRat2.6±1.2 pmol g⁻¹ wet tissue
HippocampusVariousDetected but not quantified
Human plasmaHumanNot detected
Human postmortem brainHumanNot detected

The limited detection of NADA in human samples may reflect methodological limitations rather than actual absence, as different chromatographical methods have yielded varying results . The highly localized distribution pattern suggests that NADA may function as a regionally specific signaling molecule, with particular importance in dopamine-rich brain areas such as the striatum.

Research indicates that NADA biosynthesis primarily occurs in dopaminergic terminals, with dopamine levels serving as a limiting factor in its production . This distribution pattern aligns with NADA's proposed roles in modulating dopaminergic transmission and neuroinflammatory processes.

Biosynthesis, Transport, and Degradation

Biosynthesis Pathways

The biosynthesis of NADA remains incompletely understood, though several key pathways have been identified through both in vivo and in vitro studies . In the striatum, a region with high dopamine concentrations, NADA synthesis occurs primarily through an enzyme-mediated conjugation of arachidonic acid with dopamine, a process requiring tyrosine hydroxylase (TH) .

Fatty acid amide hydrolase (FAAH), an enzyme primarily known for its role in anandamide degradation, appears to serve as a rate-limiting enzyme in NADA biosynthesis. Studies have demonstrated that a lack of FAAH leads to decreased striatal NADA concentrations, highlighting its importance in the synthetic pathway . Interestingly, NADA itself functions as a weak substrate and competitive inhibitor of FAAH (IC₅₀=19–100 μM), suggesting a potential autoregulatory mechanism .

Research has also shown that incubation of dopamine with arachidonic acid in the presence of FAAH can produce detectable amounts of NADA in vitro, further supporting FAAH's role in synthesis . The co-localization of dopamine receptors and FAAH in brain regions such as the hippocampus, striatum, and parts of the cortex creates ideal conditions for NADA production .

Transport Mechanisms

Like other endocannabinoids, NADA requires specific transport mechanisms to cross cell membranes and reach its target receptors, particularly intracellular binding sites on TRPV1 channels . Evidence suggests that NADA utilizes the anandamide membrane transporter (AMT) for cellular uptake, as demonstrated in RBL-2H3 cells .

The regulation of intracellular transport likely serves an important protective function by preventing receptor overstimulation. Increased intracellular NADA concentrations can potentially deactivate AMT, creating a negative feedback mechanism that limits excessive signaling .

Degradation Pathways

Multiple enzymatic pathways contribute to NADA degradation and inactivation:

  • FAAH hydrolyzes NADA to arachidonic acid and dopamine, though at a slower rate compared to anandamide

  • Catechol-O-methyl-transferase (COMT) transforms NADA to O-methyl-NADA, which exhibits reduced activity at TRPV1 receptors

  • Cytochrome P450 enzymes metabolize NADA in rat liver microsomes, similar to other endocannabinoids

The presence of multiple degradation pathways allows for precise regulation of NADA signaling through varied mechanisms depending on cellular context and physiological conditions.

Receptor Interactions and Pharmacological Properties

NADA exhibits a diverse pharmacological profile through interactions with multiple receptor systems, most notably the TRPV1 channel and cannabinoid receptors.

TRPV1 Activation

NADA functions as a potent agonist of TRPV1, a non-selective cation channel primarily associated with pain and temperature sensation . Studies have demonstrated that NADA activates both human and rat TRPV1 overexpressed in HEK-293 cells with high potency (EC₅₀≈50 nM) . This activity positions NADA among the most potent endogenous TRPV1 ligands identified to date .

Experimental evidence confirms NADA's direct agonistic effect on TRPV1:

  • In TRPV1 knockout murine trigeminal ganglion cells, NADA failed to induce current, in contrast to anandamide which remained active

  • NADA binds to the intracellular domain of TRPV1, necessitating transport across the cell membrane for activity

  • Other N-acyldopamines like PALDA and STERDA can enhance NADA-mediated calcium mobilization through TRPV1 when co-applied, demonstrating an "entourage effect"

Physiological and Pathological Roles

Anti-inflammatory Effects

One of the most well-documented functions of NADA is its potent anti-inflammatory activity. Multiple studies have demonstrated that NADA significantly decreases systemic inflammatory responses in various experimental models:

  • NADA reduces the activation of cultured human endothelial cells by LPS and TNF-α

  • In mouse models of inflammation (LPS, bacterial lipopeptide, and polymicrobial intra-abdominal sepsis), NADA administration potently decreases systemic inflammatory responses

  • NADA treatment reduces blood levels of proinflammatory cytokines including IL-6, CCL2, IL-1β, TNF-α, CCL3, CCL4, CCL5, and IL-12p40 while increasing levels of the anti-inflammatory cytokine IL-10

The anti-inflammatory effects of NADA appear to be mediated primarily through TRPV1 expressed by nonhematopoietic cells, with evidence suggesting that neuronal TRPV1 may be particularly important in this process . Additionally, NADA modulates neuropeptide levels, reducing blood concentrations of calcitonin gene-related peptide while increasing substance P in LPS-treated mice .

Nociception and Pain Regulation

NADA, along with other endovanilloids, plays a significant role in nociception and pain signaling pathways . TRPV1, the primary receptor target for NADA, functions as an endogenous transducer of noxious heat, and NADA's potent activation of this receptor suggests involvement in both physiological and pathological pain states .

Evidence indicates that endovanilloids like NADA and anandamide participate in the development of neuropathic pain and inflammatory hyperalgesia . The precise mechanisms through which NADA modulates pain perception continue to be investigated, with potential therapeutic implications for pain management.

Neuroprotective Properties

NADA has demonstrated protective and antioxidative properties in various neural cell populations, including:

  • Microglial cell cultures

  • Cortical neurons

  • Organotypical hippocampal slice cultures

These neuroprotective effects suggest potential applications in neurodegenerative and neuroinflammatory conditions, though further research is needed to fully characterize the mechanisms involved and to translate these findings to clinical applications.

Effects on Cancer Cells

Recent research has revealed that NADA induces pyroptosis (a form of inflammatory cell death) in leukemia cells, suggesting potential anticancer properties . This finding adds to the diverse biological activities attributed to NADA and opens new avenues for investigation in cancer research.

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